molecular formula C16H13F3N6OS2 B10876437 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B10876437
M. Wt: 426.4 g/mol
InChI Key: VLPVHGWNBMWQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound exhibits intriguing properties due to its hybrid structure, making it a subject of scientific interest.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential ligand properties.

      Biology: Studying its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Assessing its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets (e.g., proteins, nucleic acids).
    • Further research is needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H13F3N6OS2

    Molecular Weight

    426.4 g/mol

    IUPAC Name

    2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

    InChI

    InChI=1S/C16H13F3N6OS2/c1-2-11(12(26)21-15-25-23-13(28-15)16(17,18)19)27-14-20-8-10(22-24-14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,21,25,26)

    InChI Key

    VLPVHGWNBMWQGU-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NC=C(N=N2)C3=CC=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.